molecular formula C22H29NO2 B7759526 17-Cyanoandrosta-5,16-dien-3-yl acetate

17-Cyanoandrosta-5,16-dien-3-yl acetate

Numéro de catalogue: B7759526
Poids moléculaire: 339.5 g/mol
Clé InChI: HCTQIFCJBHHREQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17-Cyanoandrosta-5,16-dien-3-yl acetate (CAS: 19590-22-8) is a steroidal derivative with the molecular formula C₂₂H₂₉NO₂ and an average molecular weight of 339.48 g/mol. Its structure features a cyano (-CN) group at the C17 position, a 5,16-diene backbone, and an acetyloxy group at C3β. This compound is characterized by six defined stereocenters and a monoisotopic mass of 339.2198 g/mol .

Propriétés

IUPAC Name

(17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4-5,17-20H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTQIFCJBHHREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 17-Cyanoandrosta-5,16-dien-3-yl acetate involves several steps, typically starting from androstadienoneThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

17-Cyanoandrosta-5,16-dien-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

17-Cyanoandrosta-5,16-dien-3-yl acetate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 17-Cyanoandrosta-5,16-dien-3-yl acetate involves its conversion into active metabolites that interact with specific molecular targets. One of the primary targets is the enzyme 17α-hydroxylase/C17,20-lyase (CYP17), which plays a crucial role in androgen biosynthesis. By inhibiting this enzyme, the compound effectively reduces the production of androgens, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares key structural features, molecular properties, and biological activities of 17-cyanoandrosta-5,16-dien-3-yl acetate with related steroidal derivatives:

Compound Name Substituent (C17) Molecular Formula Molecular Weight (g/mol) Key Application/Activity Key References
17-Cyanoandrosta-5,16-dien-3-yl acetate Cyano (-CN) C₂₂H₂₉NO₂ 339.48 Potential CYP17 inhibitor
Abiraterone acetate 3-Pyridinyl C₂₆H₃₃NO₂ 391.55 Prostate cancer treatment (CYP17 inhibition)
16-Dehydropregnenolone acetate Oxo (C20) C₂₃H₃₂O₃ 356.51 Steroid intermediate
17-Iodoandrosta-5,16-dien-3β-ol acetate Iodo C₂₁H₂₇IO₂ 422.34 Synthetic precursor
17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate Chloro, Formyl C₂₂H₂₉ClO₃ 376.90 CYP17 inhibitor precursor

Key Comparative Insights

Substituent Effects on CYP17 Inhibition The 3-pyridinyl substituent in abiraterone acetate confers potent CYP17 inhibition (IC₅₀ ~2.9 nM for lyase activity), critical for suppressing androgen synthesis in prostate cancer . In contrast, the cyano group in 17-cyanoandrosta-5,16-dien-3-yl acetate may exhibit weaker binding due to reduced electron-donating capacity compared to pyridinyl . Chloro and iodo derivatives (e.g., 17-chloro and 17-iodo analogs) are primarily synthetic intermediates; their halogen substituents facilitate cross-coupling reactions but lack intrinsic CYP17 inhibitory activity .

Molecular Weight and Bioavailability Abiraterone acetate (MW: 391.55) has low oral bioavailability (~5%) due to its lipophilicity (Log P: 5.12) and BCS Class IV classification . The smaller 17-cyano analog (MW: 339.48) may exhibit improved solubility but reduced metabolic stability.

Stereochemical and Backbone Variations

  • The 5,16-diene backbone is conserved across all compounds, essential for maintaining planar geometry and binding to CYP17’s active site .
  • Modifications at C3 (e.g., acetyloxy vs. hydroxyl groups) influence pharmacokinetics. For example, abiraterone’s acetyloxy group enhances prodrug stability, enabling conversion to active abiraterone in vivo .

Clinical and Preclinical Data Abiraterone acetate is clinically validated, showing 93.8% tumor suppression in LAPC4 xenograft models and FDA approval for metastatic prostate cancer . 17-Cyanoandrosta-5,16-dien-3-yl acetate lacks clinical data but shares structural motifs with inhibitors like VN/124-1 (a benzimidazole derivative), which reduced tumor volume by 93.8% in preclinical studies .

Research Findings and Implications

  • Abiraterone vs. Cyano Analogs: The 3-pyridinyl group in abiraterone optimizes interactions with CYP17’s heme iron and hydrophobic pockets, whereas cyano analogs may require structural optimization for comparable efficacy .
  • Synthetic Utility : Chloro and iodo derivatives are pivotal in Pd-catalyzed reactions for introducing heteroaryl groups (e.g., pyridinyl in abiraterone) .
  • Future Directions: Structural hybrids (e.g., combining cyano and pyridinyl motifs) could balance potency and bioavailability. Nanoparticle formulations, as explored for abiraterone, may also benefit 17-cyano analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.